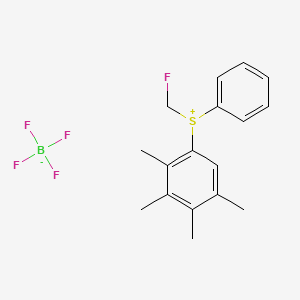

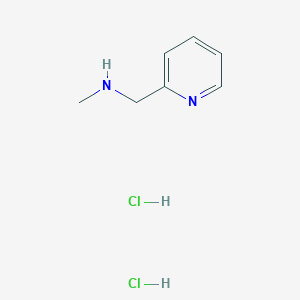

![molecular formula C56H38N4 B3071235 3,3',5,5'-四[3-(3-吡啶基)苯基]-1,1'-联苯 CAS No. 1009033-94-6](/img/structure/B3071235.png)

3,3',5,5'-四[3-(3-吡啶基)苯基]-1,1'-联苯

描述

The compound is a type of biphenyl derivative, which are often used in organic synthesis due to their stability and unique electronic properties . It seems to have phenyl and pyridyl groups attached to it, which could potentially give it interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple phenyl and pyridyl groups. These groups could potentially form various types of interactions with each other, affecting the overall structure of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,3’,5,5’-Tetrakis[3-(3-pyridyl)phenyl]-1,1’-biphenyl” would likely be influenced by factors like its molecular structure, the presence of functional groups, and the types of intermolecular interactions it can form .科学研究应用

Luminescent Material

Bp4mpy has luminescent properties with an emission band maximum at 405 nm . This makes it a potential candidate for use in the development of light-emitting devices, such as LEDs and OLEDs.

Fabrication of Metal-Organic Frameworks (MOFs)

Bp4mpy is used for fabricating various MOFs, including CPF-1, Cu2(bptc)(H2O)2, MOF-501, MOF-502, MOF-505, NOTT-100, NOTT-400, NOTT-401, SNU-M11, and SNU-M10 . These MOFs have highly symmetrical chiral structures with nanotubular channels, which are used for selective gas adsorption .

Adsorption of Heavy Metals

The Co-MTPhPyP framework, synthesized from a similar compound, has shown effective removal of Pb(II) and Cu(II) from aqueous media . Bp4mpy, due to its structural similarity, could potentially be used in similar applications for the removal of heavy metal ions from water.

Development of Porous Materials

Due to its ability to form MOFs with nanotubular channels, Bp4mpy can be used in the development of porous materials. These materials have applications in gas storage, separation, and catalysis .

作用机制

Target of Action

Similar compounds, such as tetracationic porphyrins, have been studied extensively and are known to interact with various biological targets . These targets often include metal ions such as Cu, Fe, Co, and Zn .

Mode of Action

It can be inferred from related studies that these types of compounds may interact with their targets through coordination to metal ions . This interaction can lead to changes in the electronic and spectroscopic properties of the compound .

Biochemical Pathways

For instance, porphyrins and their derivatives have been found to have applications in several research fields such as catalysis, electro-catalysis, sensor systems, organic-electronics, electron transfer models, spintronics, oxygen transport, and conversion of sunlight into chemical energy .

Result of Action

Similar compounds have been shown to enhance the visible photocatalytic activity of certain nanoparticles in the degradation of methylene blue .

Action Environment

The action of 3,3’,5,5’-Tetrakis[3-(3-pyridyl)phenyl]-1,1’-biphenyl can be influenced by various environmental factors. For instance, the electronic and spectroscopic properties of similar compounds have been shown to be affected by factors such as solvent type, charge effects, and medium acidity .

安全和危害

未来方向

属性

IUPAC Name |

3-[3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]-5-(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H38N4/c1-9-39(47-17-5-21-57-35-47)25-43(13-1)51-29-52(44-14-2-10-40(26-44)48-18-6-22-58-36-48)32-55(31-51)56-33-53(45-15-3-11-41(27-45)49-19-7-23-59-37-49)30-54(34-56)46-16-4-12-42(28-46)50-20-8-24-60-38-50/h1-38H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOWLUTHJWQYFOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC(=CC(=C3)C4=CC=CC(=C4)C5=CN=CC=C5)C6=CC=CC(=C6)C7=CN=CC=C7)C8=CC=CC(=C8)C9=CN=CC=C9)C1=CN=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H38N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

766.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes BP4mPy suitable for use in organic photovoltaic devices (OPVs)?

A1: BP4mPy, with its wide energy gap, acts as an effective exciton blocker when blended with electron-conducting materials like C60 [, , ]. This means it prevents excitons (excited state electrons) generated in the active layer of the OPV from recombining before they can be separated into free charges, thereby increasing device efficiency.

Q2: How does the deposition method of BP4mPy:C60 blends impact OPV performance?

A2: Research shows that organic vapor phase deposition (OVPD) allows for precise control over the morphology of BP4mPy:C60 blends [, , ]. Specifically, by adjusting the carrier gas pressure during OVPD, researchers achieved larger C60 crystalline domains within the blend []. This enhanced crystallinity led to higher electron mobility, translating to a significant improvement in OPV power conversion efficiency compared to devices using amorphous BP4mPy:C60 layers deposited via vacuum thermal evaporation [, , ].

Q3: Can BP4mPy be utilized in other organic electronic devices besides OPVs?

A3: Yes, BP4mPy has proven valuable in organic light-emitting diodes (OLEDs) [, ]. Its ability to form stable exciplexes with specific hole transport materials, like tris(4-carbazoyl-9-ylphenyl)amine (TCTA), makes it a suitable host material in OLEDs []. This exciplex formation facilitates efficient energy transfer to emitter molecules, resulting in bright and efficient red, green, blue, and even white OLEDs [].

Q4: What research avenues are being explored to further optimize BP4mPy for organic electronics?

A4: Current research focuses on fine-tuning the OVPD process parameters to achieve even greater control over BP4mPy:C60 blend morphology and further enhance charge transport properties in OPVs []. In the context of OLEDs, investigating new hole transport materials that form efficient exciplexes with BP4mPy could lead to devices with improved color purity, brightness, and stability [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(tert-butyl)phenyl]sulfonyl}-3-methyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B3071159.png)

![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![benzyl N-[3-methyl-1-oxo-1-(propan-2-ylamino)pentan-2-yl]carbamate](/img/structure/B3071184.png)

![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)

![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)

![4-(2-Fluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071208.png)

![methyl 2-{[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}-2-phenylacetate](/img/structure/B3071211.png)

![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)